molecular formula C17H16BrNO2 B12865590 (3'-Bromo-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone

(3'-Bromo-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B12865590
M. Wt: 346.2 g/mol
InChI Key: YDQXPPCCZNUYNO-UHFFFAOYSA-N
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Description

(3’-Bromo-5’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is a complex organic compound that features a biphenyl core substituted with a bromine atom and a hydroxyl group, along with a pyrrolidinyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Bromo-5’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .

Another approach involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis. These esters can undergo various transformations, including oxidations, aminations, halogenations, and carbon–carbon bond formations .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable protocols. The choice of boron reagents and palladium catalysts can be optimized for high yield and purity, ensuring the compound’s suitability for further applications.

Chemical Reactions Analysis

Types of Reactions

(3’-Bromo-5’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

(3’-Bromo-5’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of (3’-Bromo-5’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-5-hydroxyphenyl)(pyrrolidin-1-yl)methanone
  • (3-Bromo-5-hydroxyphenyl)(pyrrolidin-2-yl)methanone
  • (3-Bromo-5-hydroxyphenyl)(pyrrolidin-4-yl)methanone

Uniqueness

(3’-Bromo-5’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is unique due to its biphenyl core, which provides additional rigidity and electronic properties compared to similar compounds. This structural feature enhances its potential interactions with biological targets and its stability in various chemical reactions.

Properties

Molecular Formula

C17H16BrNO2

Molecular Weight

346.2 g/mol

IUPAC Name

[2-(3-bromo-5-hydroxyphenyl)phenyl]-pyrrolidin-3-ylmethanone

InChI

InChI=1S/C17H16BrNO2/c18-13-7-12(8-14(20)9-13)15-3-1-2-4-16(15)17(21)11-5-6-19-10-11/h1-4,7-9,11,19-20H,5-6,10H2

InChI Key

YDQXPPCCZNUYNO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=CC(=C3)Br)O

Origin of Product

United States

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